molecular formula C32H41N3O7 B8114037 BocNH-PEG3-acid-amine DBCO

BocNH-PEG3-acid-amine DBCO

Cat. No.: B8114037
M. Wt: 579.7 g/mol
InChI Key: TXRMZLUDCISDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BocNH-PEG3-acid-amine DBCO involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control.

Mechanism of Action

The primary mechanism of action of BocNH-PEG3-acid-amine DBCO involves its participation in click chemistry reactions. The DBCO moiety reacts with azide-functionalized molecules through SPAAC, forming stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N3O7/c1-32(2,3)42-31(38)34-17-19-40-21-23-41-22-20-39-18-15-29(36)33-16-14-30(37)35-24-27-10-5-4-8-25(27)12-13-26-9-6-7-11-28(26)35/h4-11H,14-24H2,1-3H3,(H,33,36)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRMZLUDCISDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N3O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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